2-Hydroxy-4-methylbenzamide

Description

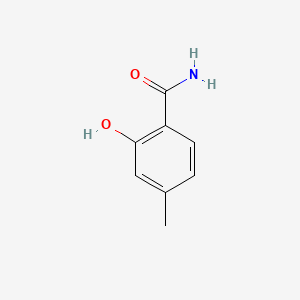

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEJYVBTZPUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441320 | |

| Record name | 4-Methylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49667-22-3 | |

| Record name | 2-Hydroxy-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49667-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzamide (CAS: 49667-22-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylbenzamide, a derivative of the versatile benzamide scaffold, represents a molecule of significant interest within medicinal chemistry and materials science. The benzamide functional group is a cornerstone in the design of a wide array of pharmacologically active agents, owing to its ability to form stable hydrogen bonds and participate in various intermolecular interactions. The strategic placement of a hydroxyl group ortho to the amide, and a methyl group at the para position on the benzene ring, imparts specific physicochemical properties that can influence its biological activity and potential applications.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and a review of the potential biological activities suggested by studies on structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical and Physical Properties

This compound is an off-white to light yellow powder.[1] Its core structure consists of a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 4, and a carboxamide group at position 1.

| Property | Value | Source |

| CAS Number | 49667-22-3 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | OLEJYVBTZPUQDX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its further investigation and potential applications. A common and effective method involves the amidation of the corresponding carboxylic acid, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid).

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Amidation of 2-Hydroxy-4-methylbenzoic Acid

This protocol is adapted from a general method for the synthesis of benzamides from their corresponding carboxylic acids.

Materials:

-

2-Hydroxy-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-4-methylbenzoic acid in an anhydrous solvent.

-

Slowly add an activating agent (e.g., thionyl chloride or carbonyldiimidazole) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

-

Amination:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of ammonia to the activated carboxylic acid derivative.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (amide) | 3100-3500 |

| C=O (amide) | 1630-1680 |

| C-N (amide) | 1350-1450 |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z = 151.16. The fragmentation pattern can provide valuable structural information.

Predicted Fragmentation Pathway

Sources

An In-depth Technical Guide to 2-Hydroxy-4-methylbenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug development. As a derivative of benzamide, it belongs to a class of compounds known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, offering valuable insights for researchers in the field.

Chemical Identity and Physical Properties

This compound is a solid compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its unique structure, featuring a hydroxyl group ortho to the amide functionality and a methyl group in the para position on the benzene ring, dictates its chemical behavior and potential for molecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 49667-22-3 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific compound is not available in the provided search results, data from related benzamide derivatives can offer insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

-

O-H stretching of the phenolic hydroxyl group.

-

N-H stretching of the primary amide.

-

C=O stretching of the amide carbonyl group (Amide I band).

-

N-H bending of the amide group (Amide II band).

-

C-H stretching and bending of the aromatic ring and the methyl group.

-

C-O stretching of the phenolic group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group, the hydroxyl group, and other characteristic fragments of the benzamide structure.

Synthesis and Reactivity

Synthesis: While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the preparation of benzamides is the reaction of the corresponding carboxylic acid or its activated derivative (such as an acyl chloride or ester) with ammonia or an amine.

Therefore, a likely synthesis pathway for this compound would involve the amidation of 2-hydroxy-4-methylbenzoic acid. This could be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

A potential synthetic pathway for this compound.

Reactivity: The reactivity of this compound is influenced by its functional groups: the phenolic hydroxyl group, the amide group, and the aromatic ring.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

-

Amide Group: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The nitrogen atom is not strongly basic due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. The positions ortho and para to these activating groups are the most likely sites for substitution.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. While specific pharmacological data for this compound is not detailed in the provided search results, its structural features suggest potential for various therapeutic applications.

The presence of the phenolic hydroxyl and amide functionalities allows for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The overall lipophilicity of the molecule, influenced by the methyl group, will affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Researchers may explore derivatives of this compound to optimize its biological activity and ADME profile for the development of new therapeutic agents.

Potential pharmacological activities of this compound derivatives.

Safety and Handling

For any chemical compound, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, general safe handling practices for laboratory chemicals should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

This compound is a benzamide derivative with potential for further investigation in the field of drug discovery and development. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential applications. However, the lack of comprehensive experimental data highlights the need for further research to fully characterize this compound. The insights provided here serve as a foundation for researchers to design and execute studies aimed at elucidating the properties and therapeutic potential of this compound and its analogues.

References

[Please note: The search results did not provide specific scientific papers with detailed experimental data for this compound. The reference list is therefore limited to the product and data pages that were found.]

-

This compound. PubChem. URL: [Link]

-

2-Hydroxy-4-methylbenzaldehyde. PubChem. URL: [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. URL: [Link]

-

2-Hydroxy-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. URL: [Link]

-

Benzamide, 4-methyl-. NIST WebBook. URL: [Link]

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. URL: [Link]

-

2-Hydroxy-4-methylbenzoic acid. NIST WebBook. URL: [Link]

-

2-HYDROXY-4-METHYLBENZALDEHYDE. FEMA. URL: [Link]

- Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.

-

Benzamide-simplified mass spectrum. ResearchGate. URL: [Link]

-

Benzamide compounds with biological activities. ResearchGate. URL: [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. URL: [Link]

-

Biological activity of 2-hydroxythiobenzanilides and related compounds. PubMed. URL: [Link]

Sources

An In-depth Technical Guide on 2-Hydroxy-4-methylbenzamide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a substituted aromatic amide of significant interest in medicinal chemistry and materials science. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a robust synthesis protocol, provides key data for its spectroscopic characterization, and discusses its potential applications, serving as a vital resource for professionals in research and drug development.

Introduction

This compound is a member of the benzamide class of organic compounds, characterized by a benzene ring functionalized with both a hydroxyl and a methyl group, in addition to the defining amide moiety. This particular arrangement of functional groups imparts specific chemical and physical properties that make it a valuable intermediate and a structural motif in the design of novel molecules with potential biological activity. Understanding the foundational chemistry of this compound is crucial for its effective utilization in various scientific endeavors.

Molecular Structure and Formula

The fundamental identity of this compound is rooted in its molecular formula and the spatial arrangement of its constituent atoms.

Chemical Formula

The molecular formula for this compound is C₈H₉NO₂ .[1][2] This formula indicates a composition of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms per molecule.

Molecular Structure

The molecule features a benzene ring with three substituents: a primary amide group (-CONH₂), a hydroxyl group (-OH) at the ortho position (C2), and a methyl group (-CH₃) at the para position (C4) relative to the amide. This substitution pattern allows for potential intramolecular hydrogen bonding between the hydroxyl and amide groups, which can influence its conformational preferences and reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A compilation of essential physicochemical data for this compound is provided below. These parameters are critical for predicting its behavior in various experimental and biological contexts.

| Property | Value | Reference |

| Molecular Weight | 151.16 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [5] |

| Purity | 98% | [4] |

| CAS Number | 49667-22-3 | [1][4] |

Synthesis Protocol

The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the amidation of methyl 2-hydroxy-4-methylbenzoate.

Causality Behind Experimental Choices

The choice of methyl 2-hydroxy-4-methylbenzoate as the starting material is strategic due to its commercial availability and the relative ease of converting the ester to an amide. The use of aqueous ammonia provides both the nucleophile (ammonia) and the solvent system. The reaction is typically heated to increase the rate of nucleophilic acyl substitution. Acidification during the workup is crucial to protonate any remaining unreacted ammonia and the product, facilitating its precipitation and isolation.

Step-by-Step Methodology

-

Reaction Setup: A solution of methyl 2-hydroxy-4-methylbenzoate in a suitable solvent (e.g., methanol or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Ammonia Addition: An aqueous solution of ammonia is added to the flask.[5]

-

Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.

-

Cooling and Precipitation: The mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.

-

Acidification: The mixture is neutralized or made slightly acidic by the dropwise addition of an acid (e.g., hydrochloric acid) to ensure complete precipitation.[5]

-

Isolation: The solid product is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with cold water to remove any soluble impurities and then dried under vacuum.

Caption: Experimental Workflow for the Synthesis of this compound.

Spectroscopic Characterization

The structural integrity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) are:

-

Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-7.8 ppm).

-

Amide Protons (-NH₂): A broad singlet that can exchange with D₂O.

-

Hydroxyl Proton (-OH): A broad singlet, also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework. Key expected signals include:

-

Methyl Carbon (-CH₃): A signal in the aliphatic region.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically >165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) include:

-

O-H Stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

-

N-H Stretches (amide): Two bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C-H Stretches (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.

Applications in Research and Drug Development

This compound and its derivatives are of interest in several areas:

-

Medicinal Chemistry: The benzamide scaffold is a common feature in many biologically active compounds. This particular derivative can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

-

Materials Science: The functional groups present in the molecule allow for its incorporation into polymers and other materials, potentially imparting desirable properties such as thermal stability or specific binding capabilities.

-

Agrochemicals: Substituted benzamides have been investigated for their potential as herbicides and pesticides.

Conclusion

This technical guide has provided a detailed examination of this compound, encompassing its molecular structure, synthesis, and characterization. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reliability and reproducibility.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-hydroxy-4-methylbenzamide. PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H9NO2, 100 grams. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to 2-Hydroxy-4-methylbenzamide: Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a compound of interest for researchers, chemists, and professionals in drug development. This document delves into its formal nomenclature, physicochemical properties, and synthetic pathways, offering a foundational understanding for its application in scientific research.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research, ensuring clarity and reproducibility. This compound is systematically named based on the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The formal IUPAC name for the compound is This compound . This name is derived from its structure: a benzamide molecule with a hydroxyl (-OH) group at the second carbon position and a methyl (-CH₃) group at the fourth carbon position relative to the primary functional group, the amide (-CONH₂).

Synonyms and Identifiers

In literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:

For unambiguous identification, the Chemical Abstracts Service (CAS) number is universally employed.

The following diagram illustrates the chemical structure and the numbering of the benzene ring, which dictates the IUPAC nomenclature.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Purity | Typically ≥95% - 98% | [3][4] |

| InChI Key | OLEJYVBTZPUQDX-UHFFFAOYSA-N | [3] |

These properties are fundamental for calculating molar concentrations, assessing purity, and predicting the compound's behavior in various solvents and reaction conditions.

Synthesis Pathways

This compound is a derivative of salicylic acid, and its synthesis can be approached through several routes. One common precursor is 4-methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid)[5][6].

A related synthesis mentioned in the literature involves the methylation and subsequent reduction of this compound to produce 2-methoxy-4-methylbenzylamine[7]. This indicates that the amide group can be a key intermediate for further chemical modifications.

A generalized workflow for the synthesis starting from m-cresol is outlined below. While this specific patent focuses on a related amine, it highlights the synthesis of a key intermediate, 2-hydroxy-4-methylbenzaldehyde, which can be further oxidized and aminated to yield the target compound.

Example Synthetic Workflow (Conceptual)

This workflow conceptualizes the synthesis of this compound from a common industrial starting material, m-cresol.

Sources

- 1. 4-Methylsalicylamide | 49667-22-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 2-Hydroxy-4-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap forward in the quest for novel therapeutics. The 2-hydroxy-4-methylbenzamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. By delving into the intricate relationship between structure and activity, we aim to empower fellow scientists to harness the full therapeutic potential of this compound derivatives in the development of next-generation medicines.

The Chemical Foundation: Synthesis of this compound Derivatives

The synthetic accessibility of the this compound scaffold is a key attribute that facilitates its exploration in drug discovery. A variety of synthetic routes have been developed to introduce diverse functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

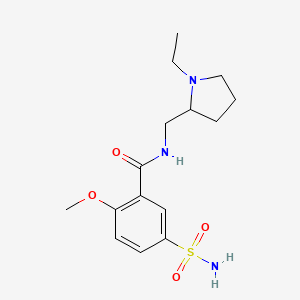

General Synthesis of N-Substituted 2-Hydroxy-4-methylbenzamides

A common and straightforward method for the synthesis of N-substituted this compound derivatives involves the coupling of 2-hydroxy-4-methylbenzoic acid with a desired amine.

Experimental Protocol: Amide Coupling Reaction

-

Activation of the Carboxylic Acid: To a solution of 2-hydroxy-4-methylbenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1 equivalent) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.

Caption: General synthetic scheme for N-substituted 2-hydroxy-4-methylbenzamides.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have highlighted the ability of these derivatives to trigger programmed cell death (apoptosis) in cancer cells. Mechanistic investigations suggest that this is often mediated through the intrinsic mitochondrial pathway.

One study on novel 4-methylbenzamide derivatives containing 2,6-substituted purines revealed that the most promising compounds induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells[1]. For instance, compounds 7 and 10 from this study exhibited potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range[1]. Specifically, for the K562 chronic myeloid leukemia cell line, the IC50 values were 2.27 µM and 2.53 µM for compounds 7 and 10 , respectively[1]. Against the HL-60 acute myeloid leukemia cell line, the IC50 values were even lower at 1.42 µM and 1.52 µM[1].

Another study on newly synthesized benzamide derivatives showed that the lead compound, BJ-13, induced significant intracellular reactive oxygen species (ROS) accumulation, leading to a collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis[2]. This was evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[2].

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | K562 (Chronic Myeloid Leukemia) | 2.27 | [1] |

| 10 | K562 (Chronic Myeloid Leukemia) | 2.53 | [1] |

| 7 | HL-60 (Acute Myeloid Leukemia) | 1.42 | [1] |

| 10 | HL-60 (Acute Myeloid Leukemia) | 1.52 | [1] |

| BJ-13 | Gastric Cancer Cells | Potent (Specific IC50 not provided) | [2] |

Inhibition of Key Signaling Pathways

The anticancer effects of this compound derivatives are also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Some benzamide derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of downstream pro-survival genes[3][4][5]. This inhibition can lead to decreased production of inflammatory cytokines like TNF-α and ultimately induce apoptosis[3].

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated promising anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory mediators. As mentioned previously, the inhibition of the NF-κB pathway is a key mechanism, leading to a reduction in cytokines such as TNF-α and IL-6[3][6].

Inhibition of Protein Denaturation

Protein denaturation is a process where proteins lose their tertiary and quaternary structures, leading to a loss of their biological function and contributing to the inflammatory response. The ability of a compound to prevent protein denaturation is a recognized indicator of its anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound Class | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04–0.07 | [7] |

| Acetylsalicylic acid (standard) | Protease Inhibition | 0.4051 ± 0.0026 | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound. A control group without the test compound is also prepared.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Studies have shown that derivatives of 2-hydroxybenzamide are active against both Gram-positive and Gram-negative bacteria. For instance, some N-(2-hydroxy-4-substitutedphenyl)benzamides were found to be active against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml and against Staphylococcus aureus with an MIC of 25 µg/ml[8]. Other studies on salicylamide derivatives have also reported good activity against Gram-positive bacteria[7].

Table 3: Antimicrobial Activity of Selected 2-Hydroxybenzamide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-substitutedphenyl)benzamides (II11, II12, II13) | Pseudomonas aeruginosa | 12.5 | [8] |

| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | 25 | [8] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 (mg/mL) | [7] |

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility

The disk diffusion assay is a standard method to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Caption: Workflow for the antimicrobial disk diffusion assay.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For the this compound scaffold, several key structural features have been identified that influence its biological activities.

-

The 2-Hydroxy Group: The phenolic hydroxyl group at the 2-position is often critical for activity, likely participating in key hydrogen bonding interactions with the target protein[9].

-

Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly modulate activity. For example, in some anticancer salicylamides, halogen substitution, particularly chlorine at the 5-position, enhances inhibitory activity against key signaling pathways[9].

-

N-Substitution on the Amide: The substituent on the amide nitrogen plays a pivotal role. For anticancer activity, bulky aromatic or heteroaromatic groups are often preferred[9]. The nature of this substituent can also influence selectivity for different biological targets.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with a diverse range of biological activities. Its synthetic tractability, coupled with its demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, makes it an attractive starting point for drug discovery programs.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a wider array of derivatives with diverse substitutions to further probe the SAR and optimize activity and selectivity.

-

Elucidating Detailed Mechanisms of Action: Utilizing advanced molecular and cellular biology techniques to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro findings into in vivo models to assess their therapeutic potential and pharmacokinetic profiles.

By continuing to explore the rich chemical and biological landscape of this compound derivatives, the scientific community is well-positioned to unlock new and effective treatments for a multitude of human diseases.

References

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

- Benzamide derivatives as anti-inflammatory compounds and uses thereof.

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. [Link]

-

Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

-

Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

-

N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. ACS Publications. [Link]

-

N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

The Antimicrobial Acitvity and Quantitative Structure - Biological Activity Relationships Evaluation of Some Novel 2-Hydroxybenzamide Derivatives. ResearchGate. [Link]

-

Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N '. ResearchGate. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Therapeutic Potential of 2-Hydroxy-4-methylbenzamide and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of 2-Hydroxy-4-methylbenzamide, a simple yet intriguing member of the hydroxybenzamide family. While direct therapeutic applications of this specific molecule are not yet extensively documented, this paper will explore its significant untapped potential by drawing parallels with structurally related and well-researched hydroxybenzamide and methylbenzamide derivatives. We will delve into its physicochemical properties, synthesis, and, most importantly, its prospective applications in oncology, infectious diseases, and enzyme inhibition, supported by mechanistic insights and proposed experimental workflows.

Introduction: The Promise of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. Their structural simplicity and synthetic tractability make them ideal candidates for drug discovery and development. The therapeutic landscape of benzamides is vast, encompassing antipsychotics, antiemetics, and analgesics.[1] The addition of a hydroxyl group, as seen in hydroxybenzamides, further enhances their potential by providing a key site for hydrogen bonding and metabolic transformations. This guide focuses on this compound, a molecule poised for exploration, and aims to provide a roadmap for unlocking its therapeutic value.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.165 g/mol | [2] |

| CAS Number | 49667-22-3 | [2] |

| Appearance | Off-white solid | [3] |

| Purity | ≥95% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. A common approach involves the amidation of a salicylic acid derivative.

Proposed Synthetic Pathway:

Caption: Synthesis of this compound from 2-Hydroxy-4-methylbenzoic acid.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acid Chloride Formation: To a solution of 2-hydroxy-4-methylbenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is then stirred at room temperature until completion, monitored by TLC.

-

Amidation: The resulting acyl chloride solution is slowly added to a cooled, concentrated solution of ammonia or ammonium hydroxide.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents. The crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Therapeutic Applications: An Analog-Based Approach

While dedicated studies on this compound are limited, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential.

Anticancer Activity

Derivatives of hydroxybenzamide have shown significant promise as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).[4][5] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]

Mechanistic Insight: HDAC Inhibition

N-hydroxybenzamide derivatives, in particular, have been identified as potent HDAC inhibitors.[5][6] These compounds chelate the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones. This, in turn, results in the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4][6]

Caption: Hypothesized mechanism of anticancer activity via HDAC inhibition.

Proposed Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Experimental workflow for in vitro anticancer evaluation.

Antimicrobial Activity

Hydroxybenzamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[7][8][9] The proposed mechanisms often involve the disruption of essential cellular processes.

Mechanistic Insight: Bacterial Cell Division Inhibition

In bacteria, a key target for benzamide derivatives is the FtsZ protein, which is essential for cell division.[7] Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death.[7]

Caption: Hypothesized antibacterial mechanism via FtsZ inhibition.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

-

Microorganism Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be selected.

-

Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique to determine the MIC of the compound.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To ascertain whether the compound is static or cidal, the MBC or MFC can be determined by plating samples from the MIC assay.

-

Mechanism of Action Studies: If significant antimicrobial activity is observed, further studies, such as FtsZ polymerization assays, can be conducted to elucidate the mechanism.

Enzyme Inhibition

The hydroxybenzamide scaffold is amenable to the design of inhibitors for various enzymes implicated in disease.[4][10]

Potential Enzyme Targets:

-

Tyrosinase: Derivatives of the closely related 4-hydroxybenzaldehyde are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[4]

-

α-Amylase: Hydroxybenzoic acids, the precursors to hydroxybenzamides, have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.[10] This suggests a potential role in the management of diabetes.

-

Lipoxygenase: This enzyme is involved in inflammatory pathways, and its inhibition by hydroxybenzamide derivatives could lead to novel anti-inflammatory agents.[10]

Quantitative Data for Related Compounds:

| Compound | Target Enzyme | IC₅₀ | Reference |

| 4-Hydroxybenzoic acid | α-Amylase | 25.72 ± 1.33 mM | [10] |

| 2,4-Dihydroxybenzoic acid | α-Amylase | 19.29 ± 1.18 mM | [10] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus | 15.62-31.25 µmol/L (MIC) | [11] |

Conclusion and Future Directions

This compound, while currently under-explored, represents a promising starting point for the development of novel therapeutics. By leveraging the wealth of knowledge from its structural analogs, a clear path for its investigation emerges. The potential applications in oncology, infectious diseases, and enzyme modulation warrant a systematic evaluation of this compound. The experimental workflows outlined in this guide provide a robust framework for initiating such a research program. Further derivatization of the this compound scaffold, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective clinical candidates.

References

-

Jiao, J., Fang, H., & Xu, W. F. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug discoveries & therapeutics, 2(4), 211-215. Retrieved from [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(9), 1133. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Retrieved from [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. Retrieved from [Link]

-

Niyazov, L., Brel, A., Sadullayeva, G., & Gulamova, M. (2025). New derivatives of hydroxybenzamides containing a fragment of 6-amino-1,3-dimethylprimidine-2,4-dione with potential promising biological activities. AIP Conference Proceedings, 3116(1). Retrieved from [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2025). ResearchGate. Retrieved from [Link]

- Hydroxybenzamide derivatives and their use as inhibitors of hsp90. (n.d.). Google Patents.

-

Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. (2025). ResearchGate. Retrieved from [Link]

-

2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

-

4-Hydroxybenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

Sources

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Prokinetic Agents: A Technical Guide to 2-Hydroxy-4-methylbenzamide as a Pharmaceutical Intermediate

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-Hydroxy-4-methylbenzamide. This key pharmaceutical intermediate is a critical building block in the development of various active pharmaceutical ingredients (APIs), particularly those targeting gastrointestinal motility.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group is a prevalent structural motif in a wide array of pharmaceuticals, imparting favorable pharmacokinetic and pharmacodynamic properties. This compound, a specialized derivative, offers a unique combination of a hydroxyl group for further chemical modification and a methyl group that can influence molecular conformation and receptor binding. Its strategic importance lies in its role as a precursor to more complex molecules, including potent prokinetic agents used to treat gastrointestinal disorders.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 49667-22-3 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water (predicted) | General knowledge |

Strategic Synthesis of this compound

The primary and most direct route to this compound involves the amidation of 2-hydroxy-4-methylbenzoic acid. This transformation can be achieved through a multi-step sequence involving the activation of the carboxylic acid, followed by reaction with an ammonia source.

Causality in Synthesis Design: The Acid Chloride Route

A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to form the desired amide. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Caption: Synthetic pathway from 2-hydroxy-4-methylbenzoic acid to this compound.

Self-Validating Experimental Protocol: Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-hydroxy-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-hydroxy-4-methylbenzoyl chloride is obtained as an oil or low-melting solid.

-

-

Amidation:

-

Dissolve the crude 2-hydroxy-4-methylbenzoyl chloride in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add concentrated ammonium hydroxide (excess) to the cooled solution with vigorous stirring. A white precipitate of this compound will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted acid and ammonium salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a crystalline solid.

-

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Amide protons (-CONH₂) (broad singlet, δ 7.5-8.5 ppm), Phenolic proton (-OH) (broad singlet, variable ppm), Methyl protons (-CH₃) (singlet, δ ~2.3 ppm) |

| ¹³C NMR | Carbonyl carbon (C=O) (δ ~170 ppm), Aromatic carbons (δ 110-160 ppm), Methyl carbon (-CH₃) (δ ~20 ppm) |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3400-3200), N-H stretch (two bands, ~3350 and ~3180), C=O stretch (Amide I, ~1650), N-H bend (Amide II, ~1620), C-N stretch (~1400), Aromatic C-H and C=C stretches |

Note: Actual chemical shifts and absorption frequencies may vary depending on the solvent and experimental conditions.

Caption: Workflow for the characterization and validation of synthesized this compound.

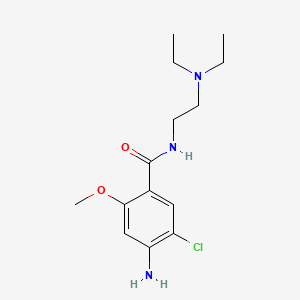

Application as a Pharmaceutical Intermediate: Gateway to Prokinetic Agents

This compound serves as a key precursor in the synthesis of various pharmaceutical agents, most notably those with gastroprokinetic activity. These drugs enhance gastrointestinal motility and are used to treat conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The general synthetic strategy involves the modification of the hydroxyl and/or the amide group of the this compound core.

A prominent example is the synthesis of Mosapride, a selective 5-HT₄ receptor agonist. While the direct precursor to Mosapride is a more substituted benzamide, the underlying synthetic logic often involves the initial construction of a substituted 2-hydroxybenzamide scaffold. The synthesis of Mosapride and related compounds highlights the importance of having a reliable and scalable synthesis for intermediates like this compound.[1][2]

Caption: General scheme for the utilization of this compound in API synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advised to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with its strategic functional groups, makes it an essential building block for the development of novel therapeutics, particularly in the area of gastrointestinal prokinetic agents. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key molecule in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Supplementary Information.

- Matsumoto, Y., et al. (1991). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 39(5), 1255-1258.

- Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-431.

- Google Patents. (2021). CN113214181A - New preparation method of mosapride.

Sources

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a simple yet intriguing benzamide derivative. While this specific molecule has not been the subject of extensive biological investigation itself, its structural motifs are present in a wide array of biologically active compounds. By examining the synthesis, chemical properties, and the well-established activities of structurally related benzamides, we can infer the potential therapeutic relevance of this compound and guide future research in drug discovery and development. This document is intended for researchers, medicinal chemists, and pharmacologists interested in the benzamide scaffold.

Introduction to the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets, including enzymes and receptors. The simple 2-hydroxybenzamide core, also known as salicylamide, is of particular interest due to the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide, which influences its conformation and physicochemical properties. The addition of a methyl group at the 4-position, as in this compound, subtly alters its electronic and lipophilic character, potentially modulating its biological activity.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is a straightforward process, typically involving the amidation of a salicylic acid derivative. A common and efficient laboratory-scale synthesis is outlined below.

General Synthesis Workflow

The synthesis of this compound can be achieved through the conversion of 2-hydroxy-4-methylbenzoic acid to its more reactive acid chloride, followed by amination.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound from 2-hydroxy-4-methylbenzoic acid.

Materials:

-

2-Hydroxy-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.

-

Amination: Dissolve the crude 2-hydroxy-4-methylbenzoyl chloride in a minimal amount of an inert solvent (e.g., THF or DCM) and add it dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0 °C.

-

Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 49667-22-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Appearance | Off-white to white powder | [4] |

| Melting Point | 182-184 °C | [4] |

| LogP | 1.50 | [4] |

| pKa | (Not available) |

Biological Activities of Related Benzamide Compounds

While specific biological data for this compound is scarce in the public domain, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. Two key areas where benzamide derivatives have shown significant promise are as tyrosinase inhibitors and as modulators of the Hedgehog signaling pathway.

Tyrosinase Inhibition and Hyperpigmentation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[6] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics for their skin-lightening effects.[7]

The benzaldehyde and benzoate scaffolds, which are structurally related to benzamides, have been identified as tyrosinase inhibitors. The inhibitory mechanism of benzaldehyde-type inhibitors is thought to involve the formation of a Schiff base with a primary amino group in the enzyme's active site.[8] Given the structural similarity, it is plausible that this compound could also exhibit tyrosinase inhibitory activity. The 2-hydroxy group is a common feature in many tyrosinase inhibitors and can chelate the copper ions in the enzyme's active site.

Structure-Activity Relationship (SAR) Insights:

-

Hydroxyl Group: The presence of a phenolic hydroxyl group, particularly at the 2-position, is often crucial for tyrosinase inhibition.[9]

-

Substituents on the Benzene Ring: The nature and position of other substituents on the aromatic ring can significantly influence inhibitory potency.[6] For instance, N-benzyl benzamides with hydrophobic groups have shown increased potency.[6] The 4-methyl group in this compound is a small, lipophilic substituent that could potentially enhance binding to the enzyme's active site.

Caption: The melanin biosynthesis pathway and the potential inhibitory action of this compound on tyrosinase.

Hedgehog Signaling Pathway Inhibition and Cancer Therapy

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[10][11] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[12][13] The Smoothened (Smo) receptor, a key component of the Hh pathway, has emerged as a major target for the development of anticancer drugs.[10][11]

Several classes of benzamide derivatives have been identified as potent inhibitors of the Hh signaling pathway, often targeting the Smo receptor.[11][12]

Structure-Activity Relationship (SAR) Insights:

-

Benzamide Core: The benzamide scaffold serves as a versatile template for the design of Hh pathway inhibitors.

-

Substitutions: Modifications to both the benzoyl ring and the amide nitrogen are crucial for optimizing potency and pharmacokinetic properties. For instance, in a series of 2-methoxybenzamide derivatives, substitutions on the aromatic ring significantly impacted their inhibitory activity against the Hh pathway.[10][11]

Caption: Simplified schematic of the Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on the Smoothened (SMO) receptor.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standardized in vitro assays can be employed. The following protocols provide a general framework for evaluating its tyrosinase inhibitory and anticancer activities.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a commonly used model.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations in phosphate buffer containing a small percentage of DMSO.

-

In a 96-well plate, add the test compound solutions, phosphate buffer, and mushroom tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., melanoma, basal cell carcinoma)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions